1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one
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Overview
Description
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one is a quinolone alkaloid that has been isolated from the fruits of the Evodia rutaecarpa plant. This compound is known for its unique structure, which includes a quinoline core substituted with a long aliphatic chain. It is a colorless oil with a molecular formula of C25H37NO and a molecular weight of 367.57 g/mol .
Preparation Methods
The synthesis of 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be carried out by treating 2-arylquinolin-4(1H)-ones with suitable alkylating agents . Industrial production methods often employ green and sustainable chemistry techniques, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc/acetic acid. The compound can also undergo nucleophilic substitution reactions with halogenated compounds . Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other quinoline derivatives. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects . Industrially, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses . Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and 2-arylquinolin-4(1H)-ones. These compounds share a similar quinoline core but differ in their substituents and biological activities . For instance, 4-hydroxy-2-quinolones are known for their antimicrobial properties, while 2-arylquinolin-4(1H)-ones exhibit anticancer activity . The unique long aliphatic chain in this compound distinguishes it from these similar compounds and contributes to its distinct biological effects .
Properties
Molecular Formula |
C25H37NO |
---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one |
InChI |
InChI=1S/C25H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21-25(27)23-19-16-17-20-24(23)26(22)2/h6-7,16-17,19-21H,3-5,8-15,18H2,1-2H3/b7-6- |
InChI Key |
PNTAWDRGJFZGEL-SREVYHEPSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
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